molecular formula C15H14N4O2S B3717251 6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE

6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B3717251
M. Wt: 314.4 g/mol
InChI Key: WGWFBXWNRIAAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core, a methyl group, and a 1,2,4-oxadiazole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves a multi-step process. One common method includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is often promoted by microwave irradiation and catalyzed by p-toluenesulfonic acid (TsOH) under solvent-free conditions to achieve high yields .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high purity and yield. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to antimicrobial effects by disrupting essential biochemical pathways in microorganisms .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-9-3-5-11(6-4-9)14-18-13(21-19-14)8-22-15-16-10(2)7-12(20)17-15/h3-7H,8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWFBXWNRIAAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE

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